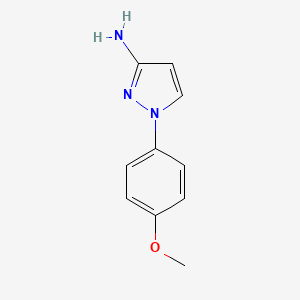

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOZGLXKYWMBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587615 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76091-01-5 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous marketed drugs, and understanding the fundamental characteristics of its derivatives is paramount for the rational design of new therapeutic agents.[1] This document delineates the predicted physicochemical parameters, including solubility, pKa, and lipophilicity (logP), based on the analysis of structurally related analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties. Spectroscopic characteristics are discussed in the context of analogous compounds, providing a predictive framework for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the comprehensive characterization of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine.

Molecular Structure and Core Chemical Identifiers

1-(4-methoxyphenyl)-1H-pyrazol-3-amine is a substituted pyrazole with a molecular formula of C₁₀H₁₁N₃O. The structure features a 1-phenylpyrazole core, where the phenyl ring is substituted with a methoxy group at the para position, and the pyrazole ring is substituted with an amino group at the 3-position.

| Identifier | Value |

| IUPAC Name | 1-(4-methoxyphenyl)-1H-pyrazol-3-amine |

| CAS Number | 76091-01-5 |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(N=C2)N |

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Melting Point (°C) | 95 - 110 | The melting point of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is reported to be 93-95 °C.[2] The substitution of a chloro group with a methoxy group is expected to have a modest impact on the crystal lattice energy. The melting point of the related compound 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is 106-107 °C.[3] |

| Boiling Point (°C) | > 300 (decomposes) | High boiling points are characteristic of aromatic compounds with polar functional groups capable of hydrogen bonding. Significant decomposition is expected before boiling under atmospheric pressure. |

| Aqueous Solubility | Poorly soluble | The presence of the aromatic rings suggests low aqueous solubility. The amino and methoxy groups will contribute to some degree of hydrogen bonding with water, but overall, the molecule is expected to be hydrophobic. |

| pKa | 4.0 - 5.0 (for the protonated amine) | The basicity of the 3-amino group is expected to be attenuated by the electron-withdrawing nature of the pyrazole ring. The pKa of the pyrazole ring itself is approximately 2.5. |

| logP | 1.5 - 2.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. The methoxyphenyl and pyrazole rings contribute to a higher logP value, indicating a preference for the lipid phase. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine can be achieved through the well-established cyclocondensation reaction of a substituted hydrazine with a β-ketonitrile derivative. This approach is a cornerstone in pyrazole synthesis due to its versatility and high yields.

The proposed synthesis involves the reaction of (4-methoxyphenyl)hydrazine with 3-aminocrotononitrile (or a related β-enaminonitrile). The reaction proceeds via an initial Michael addition of the hydrazine to the enamine, followed by cyclization and elimination of ammonia to afford the desired 3-aminopyrazole derivative.

Caption: Proposed synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine.

Predicted Spectroscopic Profile

The structural elucidation of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine can be unequivocally achieved through a combination of spectroscopic techniques. The following predictions are based on the analysis of structurally related pyrazole derivatives.[1][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic, pyrazole, methoxy, and amino protons.

-

Aromatic Protons (4-methoxyphenyl group): Two doublets in the aromatic region (δ 6.8-7.5 ppm), corresponding to an AA'BB' spin system.

-

Pyrazole Ring Protons: Two doublets in the region of δ 5.5-7.8 ppm, corresponding to the protons at the C4 and C5 positions. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, typically in the range of δ 3.5-5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Aromatic Carbons: Signals in the range of δ 114-160 ppm. The carbon attached to the methoxy group will be the most downfield.

-

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon, bearing the amino group, is expected to be significantly shielded compared to the other pyrazole carbons.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic -OCH₃): Bands just below 3000 cm⁻¹.

-

C=C and C=N Stretching (Aromatic and Pyrazole Rings): Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretching (Methoxy): A strong band in the 1240-1260 cm⁻¹ region.

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 189.

-

Fragmentation Pattern: Characteristic fragmentation may involve the loss of the methoxy group, cleavage of the pyrazole ring, and fragmentation of the phenyl ring. A significant fragment at m/z 121, corresponding to the (4-methoxyphenyl)methylium ion, has been observed in a related compound and may also be present.[1]

Experimental Protocols for Physicochemical Characterization

The following section provides standardized, step-by-step protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the sample of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility, which is a critical parameter for predicting the oral bioavailability of a drug candidate.

Caption: Workflow for aqueous solubility determination.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Equilibration: Add an excess amount of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine to the buffer in a sealed vial.

-

Shaking: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, µM).

pKa Determination (Potentiometric Titration)

Causality: The pKa value is essential for understanding the ionization state of a molecule at different physiological pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Workflow for pKa determination.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated burette.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode after each incremental addition of the titrant.

-

Data Plotting: Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve.

logP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Caption: Workflow for logP determination.

Methodology:

-

Phase Preparation: Prepare mutually saturated n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).

-

Compound Addition: Dissolve a known amount of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine in one of the phases.

-

Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

-

Equilibration: Agitate the mixture for a sufficient period to allow for partitioning equilibrium to be established.

-

Phase Separation: Separate the two immiscible phases by centrifugation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

This technical guide has provided a detailed overview of the predicted and experimentally determinable physicochemical properties of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine. While direct experimental data for this specific molecule is limited, a robust understanding of its characteristics can be inferred from the behavior of structurally related pyrazole derivatives. The provided experimental protocols offer a standardized approach for the empirical validation of these properties, which is a critical step in the advancement of any compound through the drug discovery and development pipeline. The synthesis, spectroscopic, and physicochemical data presented herein serve as a valuable resource for researchers working with this and related classes of heterocyclic compounds.

References

-

Valdebenito, V., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]

-

Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2022). MDPI. [Link]

-

Bawa, S., Ahmad, F., & Kumar, S. (2009). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Molbank, 2009(4), M640. [Link]

-

Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. (2023). Journal of Materials Science: Materials in Electronics. [Link]

-

Kleizienė, N., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(3), M1245. [Link]

-

Jian, F., Zhao, P., & Li, Y. (2009). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o183. [Link]

-

Kumarasinghe, I. R., et al. (2013). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 8), 887–891. [Link]

-

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). CAS Common Chemistry. [Link]

-

Molecular fragmentation of N-phenacylpyrazole 5a. (n.d.). ResearchGate. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

- Preparation method of Methoxyphenylhydrazine. (n.d.).

-

Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. (n.d.). PrepChem.com. [Link]

-

Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (n.d.). Taylor & Francis Online. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Pyrazole-Containing Pharmaceuticals: From Core Scaffold to Clinical Application

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to its incorporation into a vast array of clinically successful drugs spanning numerous therapeutic areas. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the multifaceted role of the pyrazole core in pharmaceutical design. We will dissect its function as a versatile bioisostere, explore its critical contributions to pharmacophore interactions, and examine its application through detailed case studies of blockbuster drugs. Furthermore, this whitepaper furnishes detailed synthetic protocols and bioassay methodologies to empower researchers in the practical exploration of novel pyrazole-based therapeutics.

The Pyrazole Core: A Foundation for Drug Design

The pyrazole ring is more than a simple linker; its distinct electronic and structural features are fundamental to its success in drug design. It is a five-membered aromatic heterocycle with a pKa of approximately 2.5.[1] This structure confers a unique combination of properties: the N-1 nitrogen atom acts as a hydrogen bond donor, akin to a pyrrole nitrogen, while the N-2 nitrogen, with its lone pair of electrons not involved in the aromatic system, serves as a hydrogen bond acceptor, similar to a pyridine nitrogen.[1][2]

This dual H-bonding capability, combined with its planar aromatic nature allowing for π-π stacking interactions, makes the pyrazole ring an exceptionally versatile pharmacophore component.[1] Crucially, in drug design, the pyrazole core is frequently employed as a bioisosteric replacement for other aromatic systems, such as benzene or phenol.[1][3] This strategy is often pursued to enhance physicochemical properties; for instance, pyrazole (ClogP = 0.24) is significantly less lipophilic than benzene (ClogP = 2.14), which can lead to improved solubility and pharmacokinetic profiles.[1] The metabolic stability of the pyrazole ring further enhances its attractiveness as a scaffold in drug discovery.[4]

The strategic placement of substituents around the pyrazole ring is paramount and dictates the molecule's interaction with its biological target. The inherent reactivity of the ring allows for functionalization, with electrophilic substitution typically occurring at the C4 position, while nucleophilic attacks favor the C3 and C5 positions.[5][6] This chemical versatility allows medicinal chemists to fine-tune the structure-activity relationship (SAR) of their compounds.

Strategic Application in Leading Pharmaceuticals: Case Studies

The true impact of the pyrazole scaffold is best understood by examining its role in market-leading drugs. The following case studies highlight how the unique properties of the pyrazole core are leveraged to achieve therapeutic efficacy.

Cardiovascular Disease: Sildenafil and the NO/cGMP Pathway

Sildenafil (Viagra), a revolutionary treatment for erectile dysfunction and pulmonary arterial hypertension, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7][8]

Mechanism of Action: Penile erection is a hemodynamic process mediated by the relaxation of smooth muscle in the corpus cavernosum.[9] This relaxation is triggered by nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][10] cGMP is the key secondary messenger that leads to smooth muscle relaxation and vasodilation.[11] PDE5 is the primary enzyme responsible for the degradation of cGMP in this tissue.[9] Sildenafil's therapeutic effect stems from its inhibition of PDE5, which prevents cGMP breakdown, thereby enhancing the effect of NO and prolonging smooth muscle relaxation.[1][10]

The Role of the Pyrazole Core: In the structure of Sildenafil, the pyrazole ring is fused to a pyrimidine ring, forming a pyrazolopyrimidinone core. This core structure is critical for high-affinity binding to the PDE5 active site. Specifically, the pyrazole portion of the molecule forms crucial π–π stacking interactions with the aromatic ring of a tyrosine residue (Tyr612) in the enzyme's binding pocket, anchoring the drug in the correct orientation for inhibition.[1] This exemplifies the pyrazole ring's role not just as a scaffold, but as an active participant in target binding.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Evaluating the Anticancer Potential of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine Analogs

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic analysis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine analogs as potential anticancer agents. This document is designed to offer both theoretical insights and practical, field-proven protocols to facilitate the exploration of this promising class of compounds.

Introduction: The Rationale for Targeting Cancer with Pyrazole Analogs

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] In oncology, pyrazole derivatives have garnered significant attention for their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[2] Notably, certain pyrazole-containing drugs have demonstrated potent anticancer activity by inhibiting key enzymes such as cyclin-dependent kinases (CDKs), which are fundamental regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The 1-(4-methoxyphenyl)-1H-pyrazol-3-amine core represents a versatile template for the synthesis of novel anticancer agents. The methoxy group can participate in hydrogen bonding and the amine group provides a reactive handle for further chemical modifications, allowing for the generation of a diverse library of analogs. This guide will detail the synthesis of such analogs and provide robust protocols to assess their anticancer efficacy, focusing on their impact on cell viability, apoptosis, and cell cycle progression.

Synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine Analogs

The synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine analogs can be achieved through various established synthetic routes. A common and effective method involves the condensation of a β-ketonitrile with a substituted hydrazine. For instance, the reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride has been shown to regiospecifically yield 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[3]

Further derivatization of the pyrazole core is key to exploring the structure-activity relationship (SAR) and optimizing anticancer potency. For example, pyrazolo[3,4-b]pyridines, a class of fused heterocyclic compounds, have shown significant anticancer activity. These can be synthesized from an amino pyrazole derivative reacting with prop-2-en-1-ones.[2] The electronic characteristics of substituents on the appended rings can significantly impact the anticancer activity of the final compounds.[2]

Experimental Protocols for Anticancer Evaluation

A systematic in vitro evaluation is crucial to identify and characterize promising anticancer candidates. The following protocols are designed to assess the cytotoxicity, pro-apoptotic activity, and effects on cell cycle distribution of the synthesized 1-(4-methoxyphenyl)-1H-pyrazol-3-amine analogs.

I. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

II. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

III. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.

Data Presentation: Anticancer Activity of Pyrazolo[3,4-b]pyridine Analogs

The following table summarizes the in vitro anticancer activity of representative 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine analogs against various human cancer cell lines.[2]

| Compound | R | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 9a | H | 2.59 | 5.11 | 3.45 |

| 9h | 3,4-di-OCH₃ | 4.82 | 8.23 | 6.91 |

| 14g | p-OH | 4.66 | 1.98 | 2.11 |

| Doxorubicin | - | 2.35 | 4.57 | 2.11 |

Visualization of Mechanisms and Workflows

Signaling Pathway of CDK Inhibition and Apoptosis Induction

The following diagram illustrates the proposed mechanism of action for potent 1-(4-methoxyphenyl)-1H-pyrazol-3-amine analogs that function as CDK inhibitors, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action of pyrazole analogs.

Experimental Workflow for Anticancer Evaluation

This diagram outlines the systematic workflow for the in vitro evaluation of the synthesized pyrazole analogs.

Caption: Workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

The 1-(4-methoxyphenyl)-1H-pyrazol-3-amine scaffold serves as a valuable starting point for the development of novel anticancer agents. The protocols and data presented in these application notes provide a robust framework for the synthesis and comprehensive in vitro evaluation of its analogs. Analogs such as the pyrazolo[3,4-b]pyridines have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction, likely through the inhibition of CDKs.[2]

Future research should focus on expanding the library of analogs to further elucidate the structure-activity relationships and to optimize potency and selectivity. Promising lead compounds identified through these in vitro assays should be advanced to in vivo xenograft models to evaluate their efficacy and safety in a more physiologically relevant setting. The ultimate goal is the development of novel, targeted therapies that can overcome the challenges of current cancer treatments.

References

-

Al-Warhi, T., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6431. [Link]

-

Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 74(5), 1427-1436. [Link]

-

Abdelgawad, M. A., et al. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Der Pharma Chemica, 8(5), 138-148. [Link]

-

Gomaa, A. M., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(23), 7205. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(14), 5363. [Link]

-

Chaganti, V., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

El-Manawaty, M. A., et al. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Medicinal Chemistry Research, 28(4), 518-530. [Link]

-

Gomaa, A. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933. [Link]

-

Fun, H. K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o12. [Link]

-

Akocak, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

-

Castillo, J. C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 35. [Link]

-

El-Morsy, A. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Open Journal of Medicinal Chemistry, 7(1), 1-17. [Link]

-

Modi, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 144, 107129. [Link]

-

Wang, L., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(15), 10427-10444. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its conformational rigidity, make it an ideal scaffold for the design of highly specific and potent therapeutic agents. The versatility of the pyrazole nucleus is underscored by its presence in a wide array of approved drugs targeting a diverse range of diseases, from inflammatory conditions to cancer and infectious diseases.[1][2] This guide provides an in-depth exploration of the application of pyrazole derivatives in medicinal chemistry, offering detailed insights into their mechanisms of action, protocols for their synthesis and biological evaluation, and a forward-looking perspective on their therapeutic potential.

I. Therapeutic Applications of Pyrazole Derivatives: A Target-Centric Overview

The remarkable therapeutic success of pyrazole-containing drugs can be attributed to their ability to effectively interact with a multitude of biological targets. This section will delve into the key therapeutic areas where pyrazole derivatives have made a significant impact, focusing on the underlying molecular mechanisms.

A. Oncology: Targeting the Drivers of Cancer

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have proven to be particularly adept at inhibiting various kinases involved in cancer cell proliferation, survival, and metastasis.[3]

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth.[4] Aberrant JAK signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. Pyrazole-based inhibitors, such as the FDA-approved drug Ruxolitinib , have revolutionized the treatment of these conditions.

Mechanism of Action: Ruxolitinib and other pyrazole-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinase domain. The pyrazole core forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Leu932 and the side chain of Glu930 in JAK2, effectively blocking the phosphorylation of STAT proteins and downstream signaling.[1][5]

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6] Pyrazole-based compounds have been developed as potent CDK inhibitors, showing promise in halting uncontrolled cell division.[7] Dinaciclib is an example of a pyrazole-containing CDK inhibitor that has been investigated in clinical trials.[4]

Mechanism of Action: Pyrazole-containing CDK inhibitors typically bind to the ATP-binding site of the CDK/cyclin complex. The pyrazole ring often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. For instance, the pyrazole core can interact with the backbone of residues like Leu83 in CDK2, preventing ATP binding and subsequent phosphorylation of downstream targets like retinoblastoma protein (Rb), leading to cell cycle arrest.[8][9]

Protocol: Synthesis of N-Aryl-4-amino-1H-pyrazole-3-carboxamide

-

Amide Coupling:

-

To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as THF, add a coupling agent like oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the mixture under vacuum to remove excess oxalyl chloride.

-

Dissolve the resulting acid chloride in pyridine and add it dropwise to a solution of the desired amine (1 equivalent) in pyridine at 0 °C.

-

Stir the reaction for 6 hours at room temperature. [10] * Remove the solvent under reduced pressure. Add water and adjust the pH to 8-9 with 10% NaOH to precipitate the product. [10] * Filter the solid to obtain the crude N-aryl-4-nitro-1H-pyrazole-3-carboxamide.

-

-

Nitro Group Reduction:

-

Dissolve the crude nitro-pyrazole derivative from the previous step in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired N-aryl-4-amino-1H-pyrazole-3-carboxamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

B. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. [11]This protocol provides a general procedure for evaluating the inhibitory activity of pyrazole derivatives against a target kinase, such as JAK2.

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare the kinase buffer, ATP solution, and substrate solution at the desired concentrations.

-

Prepare a serial dilution of the pyrazole inhibitor in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

In a 384-well plate, add the following components in order:

-

2.5 µL of the pyrazole inhibitor or vehicle control.

-

5 µL of a mixture containing the kinase and substrate.

-

2.5 µL of the ATP solution to initiate the reaction.

-

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 45-60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [12] * Incubate at room temperature for 40 minutes. [12] * Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. [12] * Incubate at room temperature for 30-60 minutes. [12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The inhibitory activity of the pyrazole compounds is determined by calculating the percentage of kinase activity inhibition compared to the vehicle control.

-

IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

C. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [13]This protocol is commonly used to evaluate the anticancer activity of pyrazole derivatives.

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. * Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [14]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [13] * Gently shake the plate for a few minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curves.

-

IV. Conclusion and Future Perspectives

The pyrazole scaffold has undeniably earned its status as a "privileged" structure in medicinal chemistry. Its remarkable versatility and synthetic tractability have led to the development of numerous life-saving drugs. The continued exploration of novel pyrazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. Future research will likely focus on the development of more selective and potent pyrazole-based inhibitors, the exploration of novel therapeutic targets, and the application of innovative drug delivery strategies to enhance their efficacy and safety profiles. The rich chemistry and diverse biological activities of pyrazoles ensure their enduring legacy in the ongoing quest for new and improved medicines.

V. References

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

-

US Patent No. US7919633B2. (2011). Process for preparation of celecoxib. Google Patents.

-

Davis, R. R., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(5), 2228–2241. [Link]

-

Tang, J., et al. (2003). Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Bioorganic & Medicinal Chemistry Letters, 13(18), 2985–2988. [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Anderson, M., et al. (2006). Pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex. Journal of Medicinal Chemistry, 49(22), 6500–6509. [Link]

-

Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1163–1168. [Link]

-

Affan, O. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure & Dynamics, 40(18), 8143–8162. [Link]

-

Davis, R. R., et al. (2021). 6VGL: JAK2 JH1 in complex with ruxolitinib. RCSB PDB. [Link]

-

Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379–388. [Link]

-

CN Patent No. CN101475533B. (2011). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents.

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Penna, C., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Reaction Chemistry & Engineering, 6(11), 2005-2009. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5484. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][11][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(5), 589-605. [Link]

-

Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]

-

Yin, L., et al. (2022). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 10, 963661. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]

-

North, E. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Roberts, K. G., et al. (2021). 6WTN: Human JAK2 JH1 domain in complex with Ruxolitinib. RCSB PDB. [Link]

-

Gratz, J., et al. (2016). (a) Type-I binding mode. Ruxolitinib (shown is spheres) binding to the active conformation of JAK2 JH1 (PDB code: 3KRR) has been modeled based on the co-crystal structure of Ruxolitinib bound Src (PDB: 4U5J). ResearchGate. [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

U.S. Food and Drug Administration. (n.d.). CELEBREX (celecoxib) capsules Label. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 7949-7961. [Link]

-

Chyu, A., et al. (2022). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 26(8), 2415–2423. [Link]

-

Shawky, A. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1245. [Link]

-

Babii, C., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10555. [Link]

-

DR. Raghu Prasad. (2025, March 5). Synthesis of Celecoxib [Video]. YouTube. [Link]

-

Nakagawa, R., et al. (2021). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 20(16), 4971–4981. [Link]

-

Al-Abdullah, E. S., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 26(23), 7247. [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

-

Huynh, D. L., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1599. [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457–2465. [Link]

-

Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4855. [Link]

Sources

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay [protocols.io]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. m.youtube.com [m.youtube.com]

- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Derivatives in Experimental Assays

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The promising therapeutic potential of pyrazole derivatives is often tempered by a significant practical hurdle: their poor aqueous solubility. This intrinsic characteristic can lead to unreliable assay results, hinder high-throughput screening efforts, and complicate the interpretation of structure-activity relationships (SAR). This guide provides a comprehensive technical resource to understand, troubleshoot, and overcome the solubility challenges associated with pyrazole-based compounds in your research.

Part 1: Troubleshooting Guide - My Pyrazole Derivative Precipitated in the Assay! Now What?

Encountering precipitation during an experiment is a common frustration. This troubleshooting guide offers a systematic approach to diagnose and resolve the issue.

Immediate Steps:

-

Visual Inspection: Observe the precipitate under a microscope. Crystalline structures often suggest compound precipitation, while amorphous clouds could be the compound or other media components. Note the location and timing of the precipitation (e.g., immediately upon dilution, after incubation).[1]

-

Control Wells are Key: Always include control wells (vehicle-only) in your assay plates. If precipitation is absent in the controls, the issue is likely with your pyrazole derivative.[1]

-

Review Your Protocol: Double-check your calculations for dilutions and final concentrations. Ensure the final concentration of any co-solvent (like DMSO) is within the acceptable range for your specific assay and cell type.

Troubleshooting Workflow:

Below is a workflow to guide you through resolving precipitation issues.

Caption: Troubleshooting workflow for precipitation in assays.

Part 2: Frequently Asked Questions (FAQs) for In-Depth Understanding

This section provides detailed answers to common questions regarding the solubility of pyrazole derivatives.

Q1: Why are my pyrazole derivatives so poorly soluble in aqueous solutions?

The solubility of pyrazole derivatives is governed by their physicochemical properties. Many possess a rigid, planar structure with aromatic rings, which contributes to strong intermolecular interactions in the solid state (high crystal lattice energy). These strong interactions require a significant amount of energy to overcome during dissolution. Additionally, the presence of lipophilic substituents can further decrease their affinity for water.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and making informed decisions in drug discovery.

-

Kinetic Solubility: This is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when rapidly diluted into an aqueous buffer.[2][3] It's a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[2][3] However, kinetic solubility values can be higher than thermodynamic solubility because the compound may not have had enough time to reach its true equilibrium state and can form a supersaturated, metastable solution.[4]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a specific solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[3][5] Thermodynamic solubility is a more accurate representation of a compound's intrinsic solubility and is critical for lead optimization and formulation development.[5]

Recommendation: Use kinetic solubility for initial screening and rank-ordering of compounds. For lead compounds and those progressing to in vivo studies, determining thermodynamic solubility is essential for accurate characterization.

Q3: How should I prepare and store stock solutions of my pyrazole derivatives to minimize solubility issues?

Proper preparation and storage of stock solutions are fundamental to obtaining reliable and reproducible data.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Calculate the required mass: Use the following formula: Mass (mg) = 10 mM * Volume of DMSO (L) * Molecular Weight ( g/mol )

-

Weigh the compound: Accurately weigh the calculated mass of your pyrazole derivative.

-

Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

-

Facilitate dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution. Visually inspect to ensure no solid particles remain.

-

Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][6]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

High concentrations of DMSO can be toxic to cells.[7][8] The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and for some sensitive cell lines, even lower concentrations (<0.1%) may be necessary.[6] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment where cells are exposed to a range of DMSO concentrations.

Q5: How do I perform serial dilutions without causing my compound to precipitate?

When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it's important to do so in a stepwise manner to avoid "crashing out" the compound.[6]

Best Practices for Serial Dilutions:

-

Intermediate Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in your assay buffer or medium.

-

Vortexing/Mixing: Ensure thorough mixing after each dilution step.

-

Constant DMSO Concentration: For dose-response experiments, it is best practice to maintain a constant final DMSO concentration across all wells. This can be achieved by first preparing serial dilutions of your compound in 100% DMSO and then adding a small, equal volume of each DMSO dilution to the assay wells containing the aqueous buffer or media.[9][10]

Part 3: Advanced Solubilization Strategies

When simple adjustments to concentration and dilution techniques are insufficient, more advanced strategies can be employed.

Strategy 1: The Use of Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. However, their use must be carefully balanced with their potential to affect protein structure, enzyme activity, and cell viability.

Table of Common Co-solvents for In Vitro Assays:

| Co-solvent | Typical Concentration Range (Biochemical Assays) | Typical Concentration Range (Cell-Based Assays) | Key Considerations |

| DMSO | 1-5% | <0.5%[6] | Can be toxic to cells at higher concentrations.[7][8] |

| Ethanol | 1-10% | <1%[7][11] | Can denature proteins at higher concentrations. |

| Methanol | 1-10% | <1%[11] | More toxic than ethanol. |

| Polyethylene Glycol (PEG 300/400) | 1-20% | 1-5% | Generally well-tolerated by cells. |

| Glycerol | 1-20% | 1-10% | Can increase the viscosity of the solution. |

Note: The acceptable concentration of a co-solvent is highly dependent on the specific assay and cell line. It is essential to perform a vehicle control experiment to determine the maximum tolerated concentration.

Strategy 2: Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[12][13]

Types of Cyclodextrins:

-

β-Cyclodextrin (β-CD): Limited water solubility.

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): High water solubility and low toxicity, making it a common choice for in vitro and in vivo studies.[12]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): High water solubility and a charged structure that can enhance interactions with certain guest molecules.

Protocol for Screening Cyclodextrins to Enhance Pyrazole Derivative Solubility:

-

Prepare Cyclodextrin Stock Solutions: Prepare a range of concentrations of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer.

-

Add Pyrazole Derivative: Add your pyrazole derivative (from a concentrated DMSO stock or as a solid) to each cyclodextrin solution to a final concentration that is above its expected aqueous solubility.

-

Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to allow for the formation of inclusion complexes and to reach equilibrium.

-

Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved pyrazole derivative.

-

Quantify Solubilized Compound: Measure the concentration of the pyrazole derivative in the clear supernatant or filtrate using a suitable analytical method, such as HPLC-UV.

-

Determine Optimal Concentration: Plot the concentration of the solubilized pyrazole derivative against the cyclodextrin concentration to determine the optimal cyclodextrin concentration for your experiments.

Caption: Experimental workflow for cyclodextrin-mediated solubilization.

Strategy 3: pH Modification

For pyrazole derivatives with ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly impact solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state of a compound at a given pH. Generally, the solubility of acidic compounds increases at higher pH, while the solubility of basic compounds increases at lower pH. However, ensure that the chosen pH is compatible with your assay system.

Part 4: Stability Considerations

Ensuring the stability of your pyrazole derivative in solution is as critical as achieving initial solubility.

Q6: How can I assess the stability of my pyrazole derivative in the assay buffer?

Following the principles of the ICH Q1A (R2) guideline for stability testing of new drug substances is recommended.[14][15][16]

Simplified Stability Assessment Protocol:

-

Prepare the Solution: Prepare a solution of your pyrazole derivative in the final assay buffer at the desired concentration.

-

Incubate under Assay Conditions: Incubate the solution under the same conditions as your assay (e.g., temperature, light exposure).

-

Sample at Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analyze for Degradation: Analyze the samples using a stability-indicating method, such as HPLC, to quantify the amount of the parent pyrazole derivative remaining and to detect any degradation products.

-

Determine Stability: A compound is generally considered stable if there is no significant loss of the parent compound over the time course of the experiment.

By systematically applying the troubleshooting strategies, understanding the underlying principles of solubility, and employing advanced solubilization techniques when necessary, researchers can confidently navigate the challenges posed by poorly soluble pyrazole derivatives, leading to more reliable and impactful scientific discoveries.

References

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. Retrieved from [Link]

-

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2023). MDPI. Retrieved from [Link]

- Forman, D. T., et al. (1999). Dimethyl sulfoxide: a review. Clinical Chemistry, 45(6), 923-935.

- Kahler, D. J., et al. (2000). Dimethyl sulfoxide inhibits superoxide production in human neutrophils.

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). PubMed Central. Retrieved from [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI. Retrieved from [Link]

-

Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

-

Perspectives in solubility measurement and interpretation. (2019). PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

-

Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central. Retrieved from [Link]

-

Illumina. (2025). Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide. Illumina. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Analytical Sciences. Retrieved from [Link]

-

Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central. Retrieved from [Link]

-

Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022). MDPI. Retrieved from [Link]

-

Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. (2025). ResearchGate. Retrieved from [Link]

-

Hoye, T. R. (2023). Properties of Common Organic Solvents. Retrieved from [Link]

-

Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. Retrieved from [Link]

-

A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Decision tree for the screening of polymers suitable for glass solutions including the selection of the most optimal methods to predict drug−polymer solubility. ResearchGate. Retrieved from [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2020). ACS Publications. Retrieved from [Link]

-

Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. Retrieved from [Link]

-

Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). PubMed. Retrieved from [Link]

-

Wyzant. (2018). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Wyzant. Retrieved from [Link]

-

Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). MDPI. Retrieved from [Link]

-

Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

-

Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Retrieved from [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Retrieved from [Link]

-

Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (2018). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. protocol-online.org [protocol-online.org]

- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

Troubleshooting unexpected NMR shifts in pyrazole derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in pyrazole derivatives. This guide, designed by Senior Application Scientists, provides in-depth technical assistance in a direct question-and-answer format to address common and complex issues encountered during NMR analysis of this important class of heterocyclic compounds. Pyrazoles are not only pivotal in medicinal chemistry but also serve as crucial ligands in organometallic chemistry.[1]

Troubleshooting Guide: Specific NMR Issues

Question 1: Why do the ¹³C NMR signals for the C3 and C5 positions of my unsymmetrically substituted pyrazole appear as averaged or broadened peaks?

This is a frequently observed phenomenon primarily caused by annular tautomerism . The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will coalesce into a single, often broadened, averaged signal.[2]

Causality: The rate of this proton exchange is the critical factor. At room temperature, for many pyrazole derivatives, this exchange is faster than the NMR spectrometer can distinguish the two separate tautomeric forms. This leads to the observation of a time-averaged spectrum.

Troubleshooting Workflow: Differentiating Tautomers

Caption: Troubleshooting workflow for resolving averaged signals due to tautomerism.

Detailed Protocols:

-

Low-Temperature NMR: By decreasing the temperature of the NMR experiment, you can slow down the rate of proton exchange.[2] This may allow the signals for the individual tautomers to resolve.

-

Step-by-Step Protocol:

-

Prepare your sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire a standard ¹³C NMR spectrum at room temperature as a baseline.

-

Gradually lower the temperature of the NMR probe in 10-20 K decrements.[2]

-

Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[2]

-

Continue until you observe the splitting of the averaged signal into two distinct signals, or until the solvent freezes.

-

-

-

Solvent Effects: The rate of proton exchange is highly dependent on the solvent. Aprotic, non-polar solvents may slow the exchange, while protic solvents or those capable of strong hydrogen bonding can accelerate it.[2]

-

Experimental Approach: Acquire spectra in a variety of deuterated solvents with different properties (e.g., CDCl₃, DMSO-d₆, Toluene-d₈, Methanol-d₄) to observe changes in the chemical shifts and signal sharpness. In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the solvent's deuterium, making it undetectable in the ¹H NMR spectrum.[2]

-

-

Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[1] Solid-state NMR (CP/MAS) can definitively identify the dominant tautomer in the solid phase.[1] This information can then be used to infer the major tautomer in solution.[1]

Question 2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or has disappeared completely. What is the cause and how can I observe it?

This is another common issue directly related to the dynamic nature of the pyrazole N-H proton. Several factors contribute to this phenomenon:

-

Chemical Exchange: The N-H proton undergoes rapid exchange with other pyrazole molecules, trace amounts of water in the solvent, or any acidic or basic impurities.[2] This rapid exchange is a major cause of signal broadening, sometimes to the point where the peak merges with the baseline.[2]

-

Quadrupole Moment of Nitrogen: The ¹⁴N nucleus, which is the most abundant nitrogen isotope, possesses a quadrupole moment. This can cause efficient relaxation of the adjacent proton, leading to a significantly broader signal.[2]

-

Solvent Exchange: In protic deuterated solvents such as D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering the N-H signal invisible in the ¹H NMR spectrum.[2]

Troubleshooting Steps:

-

Use a Dry Solvent: Meticulously dry your deuterated solvent and glassware to minimize proton exchange with residual water.[2]

-

Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may alter the exchange rate and affect signal broadness.[2]

-

Temperature Variation: As with tautomerism, lowering the temperature can slow the exchange rate and potentially sharpen the N-H signal.[3] Conversely, increasing the temperature can sometimes sharpen the signal if the exchange rate moves into the fast-exchange regime on the NMR timescale.[3]

-

¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled, direct observation of ¹⁵N signals and their couplings to protons can provide definitive information about the electronic environment and tautomeric state.[2]

Question 3: How can I unambiguously assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

While typical chemical shift ranges provide a good starting point, definitive assignment requires the use of two-dimensional (2D) NMR techniques.

Key 2D NMR Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows you to confidently identify which proton is attached to which carbon, for instance, linking the H4 proton to the C4 carbon.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that reveals correlations between protons and carbons that are two or three bonds apart.[2] This is crucial for assigning quaternary carbons and for piecing together the carbon skeleton. For example, the H4 proton will typically show a correlation to both the C3 and C5 carbons, helping to assign them.

HMBC Correlation Diagram for a Substituted Pyrazole

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

-

Step-by-Step Protocol for HMBC:

-

Prepare a moderately concentrated sample of your pyrazole derivative.

-

Tune the NMR probe for both ¹H and ¹³C frequencies.

-

Optimize the HMBC parameters. A key parameter is the long-range coupling constant, which is typically set to 8-10 Hz to observe 2- and 3-bond correlations.[2]

-

Acquire the HMBC spectrum. This may take several hours, depending on the sample concentration.

-

Process the 2D data and analyze the cross-peaks to establish the connectivity between protons and carbons.

-

Frequently Asked Questions (FAQs)